molecular formula C13H20O B12365320 (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one

(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one

Cat. No.: B12365320
M. Wt: 195.32 g/mol
InChI Key: PSQYTAPXSHCGMF-APFIAUBDSA-N
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Description

(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one is a deuterated analog of a compound commonly found in various chemical and biological studies. Deuterium, a stable isotope of hydrogen, is often used in compounds to study reaction mechanisms and metabolic pathways due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, utilizing advanced reactors and separation techniques to isolate the desired deuterated product.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one is used to study reaction mechanisms and isotope effects. Deuterium labeling helps in tracing the pathways of chemical reactions.

Biology

In biological research, deuterated compounds are used to investigate metabolic processes and enzyme mechanisms. The incorporation of deuterium can provide insights into the dynamics of biological systems.

Medicine

In medicine, deuterated drugs are developed to improve the pharmacokinetic properties of existing drugs. Deuterium can enhance the stability and reduce the metabolism of drugs, leading to better therapeutic outcomes.

Industry

In the industrial sector, deuterated compounds are used in various applications, including material science and environmental studies. They are also employed in the development of new technologies and products.

Mechanism of Action

The mechanism of action of (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one involves its interaction with molecular targets and pathways. Deuterium’s unique properties, such as its higher bond dissociation energy compared to hydrogen, can influence the compound’s reactivity and stability. This can affect the compound’s interaction with enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
  • (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol

Uniqueness

The uniqueness of (E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one lies in its deuterium content. Deuterium substitution can significantly alter the compound’s physical and chemical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H20O

Molecular Weight

195.32 g/mol

IUPAC Name

(E)-1,1,1-trideuterio-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+/i2D3

InChI Key

PSQYTAPXSHCGMF-APFIAUBDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C

Origin of Product

United States

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